Methyl 6-bromopyrimidin-4-ylcarbamate

Description

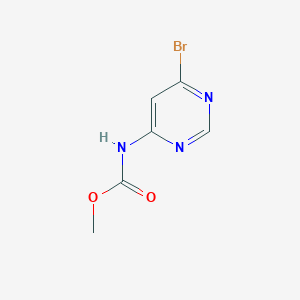

Methyl 6-bromopyrimidin-4-ylcarbamate is a brominated pyrimidine derivative bearing a carbamate functional group at the 4-position and a bromine substituent at the 6-position of the heterocyclic ring. Pyrimidine derivatives are widely studied in medicinal and agrochemical research due to their structural versatility and biological activity. The methyl carbamate group at position 4 contributes to stability and modulates solubility, which is critical for pharmacokinetic properties in drug development .

Properties

Molecular Formula |

C6H6BrN3O2 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

methyl N-(6-bromopyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-2-4(7)8-3-9-5/h2-3H,1H3,(H,8,9,10,11) |

InChI Key |

BHSWOASBZMNXJI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=NC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromopyrimidin-4-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 6-bromopyrimidine-4-carboxylic acid with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrimidin-4-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 6-bromopyrimidin-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromopyrimidin-4-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 6-bromopyrimidin-4-ylcarbamate, its structural and functional analogs must be evaluated. Below is a detailed comparison with key derivatives:

6-Methyl-2-propyl-4-pyrimidinyl dimethylcarbamate

- Structure : Features a methyl group at position 6, a propyl group at position 2, and a dimethylcarbamate at position 4.

- Carbamate Group: The dimethylcarbamate (N,N-dimethyl) in this compound may confer higher lipophilicity than the methyl carbamate group in the target compound, affecting membrane permeability and metabolic stability . Biological Activity: Propyl and methyl substituents at positions 2 and 6 could alter receptor-binding affinity, though specific data on biological targets are unavailable in the provided evidence.

Other Pyrimidine Carbamates

- Halogen vs. Alkyl Substituents : Bromine at position 6 (as in the target compound) introduces steric bulk and electronic effects distinct from alkyl groups (e.g., methyl or propyl). This difference influences reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Data Table: Comparative Properties of this compound and Analogs

| Property | This compound | 6-Methyl-2-propyl-4-pyrimidinyl dimethylcarbamate |

|---|---|---|

| Molecular Formula | C₆H₆BrN₃O₂ | C₁₁H₁₉N₃O₂ |

| Substituent at Position 6 | Bromine | Methyl |

| Substituent at Position 2 | None | Propyl |

| Carbamate Group | Methyl carbamate | Dimethylcarbamate |

| Electrophilicity | High (due to Br) | Moderate (alkyl substituents) |

| Lipophilicity (Predicted) | Moderate | High (due to propyl and dimethyl groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.